molecular formula C22H21Cl2N5O2S B2986833 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 897621-02-2

1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No. B2986833
CAS RN: 897621-02-2
M. Wt: 490.4
InChI Key: BTBOTVVNUIWLTB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C22H21Cl2N5O2S and its molecular weight is 490.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel urea derivatives, including similar compounds, have been synthesized and structurally analyzed to evaluate their potential in various applications. One study focused on the synthesis, structure, and biological activity of novel 4,5‐disubstituted thiazolyl urea derivatives, indicating their promising antitumor activities. This suggests the compound's relevance in cancer research and therapy (S. Ling et al., 2008).

Antifungal and Physicochemical Properties

  • A novel potential antifungal compound from the 1,2,4-triazole class, closely related to the queried compound, demonstrated poor solubility in buffer solutions but better solubility in alcohols. This study provided insights into the solubility thermodynamics and partitioning processes in biologically relevant solvents, which is crucial for developing effective antifungal medications (T. Volkova et al., 2020).

Antibacterial and Antitumor Potential

  • Research on 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing a piperazine nucleus highlighted their synthesis and potential antibacterial screening. Some compounds showed moderate activity against Bacillus Subtilis and Escherichia Coli, indicating the compound's utility in developing new antibacterial agents (R. Deshmukh et al., 2017).

Inhibition of Fatty Acid Amide Hydrolase

  • A series of piperazine urea derivatives with thiadiazole moieties were investigated for their inhibition potential against human fatty acid amide hydrolase (hFAAH). Some derivatives were identified as effective inhibitors, showcasing the compound's relevance in researching FAAH-associated diseases (Tugçe Gur Maz et al., 2022).

Surface and Microbiological Activity

  • Novel scaffolds synthesized from biologically active stearic acid, including Thiadiazolyl Piperidine and Thiadiazolyl Piperazine derivatives, were evaluated for their antimicrobial activities against various bacteria and fungi. This research indicates the compound's potential in creating nonionic surfactants with significant antimicrobial activities (Abdelmotaal Abdelmajeid et al., 2017).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5O2S/c23-15-4-3-5-16(12-15)25-21(31)27-22-26-17(14-32-22)13-20(30)29-10-8-28(9-11-29)19-7-2-1-6-18(19)24/h1-7,12,14H,8-11,13H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBOTVVNUIWLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.